molecular formula C5H6Cl2N4 B166575 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl- CAS No. 3440-19-5

1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl-

Cat. No. B166575
CAS RN: 3440-19-5
M. Wt: 193.03 g/mol
InChI Key: ACAHVXOSWOUZAB-UHFFFAOYSA-N
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Description

“1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl-” is a chemical compound with the molecular formula C5H6Cl2N4 . It is also known by other names such as Etatryn and N-Ethylaminodichloro-s-triazine .


Synthesis Analysis

The synthesis of compounds with a 1,3,5-triazine core, such as “1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl-”, can be achieved by a nucleophilic substitution reaction . Ethyl benzimidate and 4-phenyl-1,3,5-triazin-2-amine are important intermediates for the synthesis of triazine compounds .


Molecular Structure Analysis

The molecular structure of “1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl-” has been confirmed using various spectroscopic techniques such as 1H NMR, 13C NMR, mass spectrometry, and FT-IR spectroscopy . The structure can also be viewed using Java or Javascript .


Chemical Reactions Analysis

The reactivity of the triazine skeleton decreases with the increasing distance of the sulfonamide group, i.e., with the increasing number of CH2 groups .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 193.03 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 191.9969516 g/mol . The topological polar surface area of the compound is 50.7 Ų .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

1,3,5-Triazine derivatives are significant in medicinal chemistry due to their wide spectrum of biological activities. These compounds have been prepared and evaluated across different models, showing promising antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. This broad pharmacological activity makes the triazine nucleus an interesting core moiety for future drug development (Verma, Sinha, & Bansal, 2019).

Agriculture and Industrial Applications

Amino-1,2,4-triazoles, closely related to 1,3,5-triazine compounds, have found extensive use in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their application extends to analytical reagents, flotation reagents, heat-resistant polymers, and products with fluorescent properties, showcasing the versatility of triazine derivatives in applied sciences, biotechnology, energy, and chemistry (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Material Science and Liquid Crystals

Research into 1,3,5-triazine-based mesogens has been gaining attention due to their importance as prototype systems for charge and energy transport investigations and their potential organo-electronic applications. The design and synthesis of triazine-based discotic liquid crystals offer insights into the structural modifications undertaken by researchers to alter properties for applications in liquid crystal displays and other technologies (Devadiga & Ahipa, 2019).

Anticancer Research

The development of 1,3,5-triazine analogs as anticancer drugs has been explored extensively. These analogs have shown significant anticancer activity in various models and cell lines, exhibiting different mechanisms of action. Some analogs have demonstrated good pharmacokinetic parameters with lower IC50 values, suggesting their potential as clinical candidates for future anticancer formulations (Kumar, Kumar, Roy, & Singh, 2019).

properties

IUPAC Name

4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N4/c1-2-8-5-10-3(6)9-4(7)11-5/h2H2,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAHVXOSWOUZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073322
Record name 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl-

CAS RN

3440-19-5
Record name 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3440-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003440195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4,6-Trichloro-s-triazine (1, 1 g, 5.4 mmol), and ethylamine hydrochloride (0.44 g, 5.4 mmol) were combined in a round bottom flask and cooled to −5° C. using an ice-salt bath. To the cooled, stirred solution was added N,N-diisopropylethylamine (1.88 mL, 10.8 mmol). The resultant yellow colored solution was stirred at −5° C. for 1 h, the solvents removed under reduced pressure, and the resultant residue was dissolved in 1:1 v/v of ethyl acetate and water. The organic layer was separated, washed with saturated solution of NaHCO3, and dried over Na2SO4. The organic solvent was removed under reduced pressure to yield an orange colored solid. The solid was triturated with hexane to yield the product 2 as a yellow-orange powder (0.7 g) with a yield of 68%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
1.88 mL
Type
reactant
Reaction Step Two
Yield
68%

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